(2S)-2-Methyloxan-4-one
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Description
(2S)-2-Methyloxan-4-one, also known as 2-methyl-2-oxetanone, is an important organic compound used in many scientific and industrial applications. It is a colorless liquid with a sweet, musty odor. Its chemical formula is C3H6O2 and it is a cyclic ketone. It is used in the synthesis of many compounds and is also used in the manufacture of pharmaceuticals, fragrances, and other products.
Scientific Research Applications
Green Extraction of Natural Products
(2S)-2-Methyloxan-4-one , known as 2-MeOx, has been explored as a sustainable, bio-based solvent in the extraction of natural products and food ingredients. It's an eco-friendly alternative to hexane, commonly used for extracting lipophilic substances. 2-MeOx is commended for its extraction efficiency, environmental compatibility, and non-toxic nature, presenting an industrially viable and environmentally responsible solution for extracting lipophilic foodstuff and natural substances (Rapinel et al., 2020).
Biomedical Applications
The compound has been instrumental in synthesizing racemic 3-methyl-1,4-dioxan-2-one (3-MeDX), used for producing poly(ester-ether) aimed at biomedical applications. The synthesis involves bulk ring-opening polymerization of 3-MeDX with various initiators under different conditions. This polymer, poly(D,L-3-MeDX), is an amorphous material with significant potential due to its low glass transition temperature and compatibility with biomedical applications (Lochee et al., 2010).
Synthesis of Heterocycles
Moreover, (2S)-2-Methyloxan-4-one serves as a versatile precursor in synthesizing a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity make it a flexible and useful synthon for creating four- and five-membered heterocycles, among other complex structures (Heravi & Talaei, 2017).
properties
IUPAC Name |
(2S)-2-methyloxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)CCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435853 |
Source
|
Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyloxan-4-one | |
CAS RN |
82110-21-2 |
Source
|
Record name | (2S)-2-methyltetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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